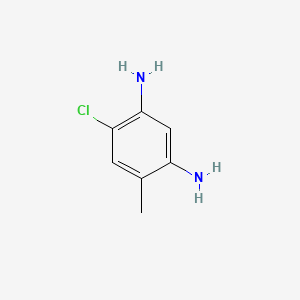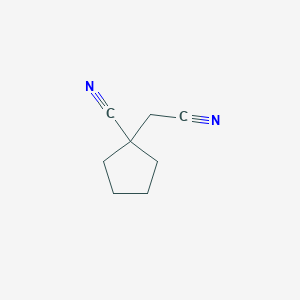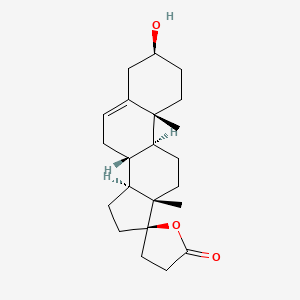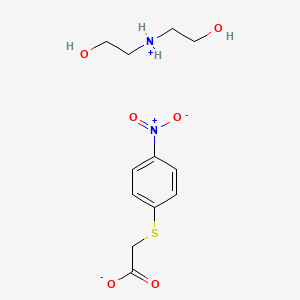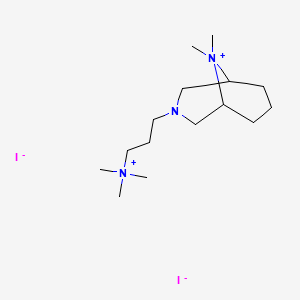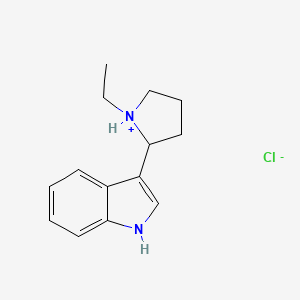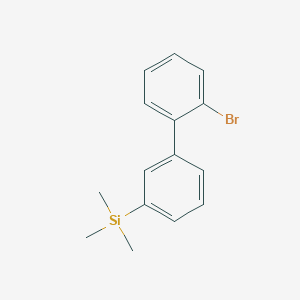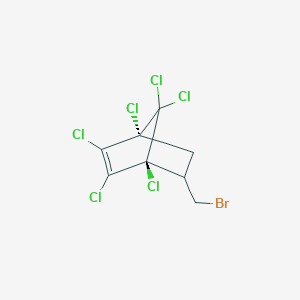
Bromo(chloro)lead
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromo(chloro)lead is a chemical compound that contains both bromine and chlorine atoms bonded to a lead atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bromo(chloro)lead typically involves the reaction of lead compounds with bromine and chlorine sources. One common method is the direct halogenation of lead using bromine and chlorine gases under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or chloroform to facilitate the halogenation process.
Industrial Production Methods
On an industrial scale, this compound can be produced by reacting lead oxide with a mixture of bromine and chlorine gases. The reaction is conducted at elevated temperatures to ensure complete halogenation of the lead compound. The resulting product is then purified through recrystallization or distillation to obtain high-purity this compound.
化学反应分析
Types of Reactions
Bromo(chloro)lead undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxides and halogen gases.
Reduction: Reduction reactions can convert this compound to elemental lead and halogenated hydrocarbons.
Substitution: this compound can participate in substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Lead oxides and halogen gases (bromine and chlorine).
Reduction: Elemental lead and halogenated hydrocarbons.
Substitution: Lead compounds with different halogen or functional group substitutions.
科学研究应用
Bromo(chloro)lead has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials, including lead-based semiconductors and photovoltaic cells.
作用机制
The mechanism of action of bromo(chloro)lead involves its interaction with molecular targets and pathways within chemical and biological systems. The compound can act as a catalyst by facilitating electron transfer reactions and stabilizing reaction intermediates. In biological systems, this compound can interact with cellular components, potentially affecting cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
Bromochlorobenzene: Contains bromine and chlorine atoms bonded to a benzene ring.
Chlorobromoethane: Contains bromine and chlorine atoms bonded to an ethane molecule.
Bromochloromethane: Contains bromine and chlorine atoms bonded to a methane molecule.
Uniqueness of Bromo(chloro)lead
This compound is unique due to the presence of both bromine and chlorine atoms bonded to a lead atom, which imparts distinct chemical properties and reactivity compared to other halogenated compounds
属性
CAS 编号 |
13778-36-4 |
|---|---|
分子式 |
BrClPb |
分子量 |
322 g/mol |
IUPAC 名称 |
bromo(chloro)lead |
InChI |
InChI=1S/BrH.ClH.Pb/h2*1H;/q;;+2/p-2 |
InChI 键 |
ATMKIOHDSQEHSM-UHFFFAOYSA-L |
规范 SMILES |
Cl[Pb]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



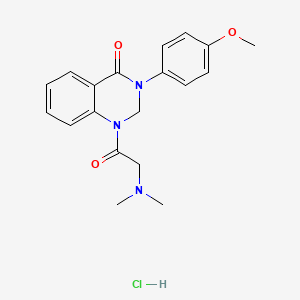

![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)

![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)
